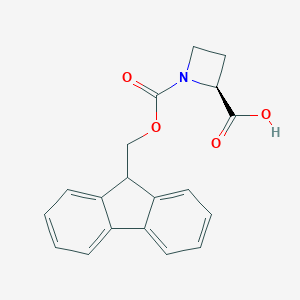

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS 136552-06-2) is a fluorinated carboxylic acid derivative widely used in peptide synthesis and medicinal chemistry as a protected amino acid analog. Its molecular formula is C₁₉H₁₇NO₄, with a molecular weight of 323.34 g/mol . The compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS).

Key analytical data includes:

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRZCDISGRVJCA-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136552-06-2 | |

| Record name | (S)-N-Fmoc-azetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Malonic Ester Cyclization

A five-step asymmetric synthesis starting from malonic ester intermediates achieves enantiomeric excess (>99.9%) with a total yield of 48%:

-

Cyclization : Dimethyl (S)-(1'-methyl)benzylaminomalonate reacts with 1,2-dibromoethane in DMF using Cs₂CO₃, forming the azetidine ring in 99% yield.

-

Dealkoxycarbonylation : Krapcho conditions (LiCl, DMSO, H₂O) selectively produce (2S,1'S)-monoester (78% yield, 2.7:1 diastereomeric ratio).

-

Enzymatic Resolution : Lipase-catalyzed hydrolysis of the monoester yields (S)-azetidine-2-carboxylic acid (91% yield), followed by Fmoc protection.

Advantages : High enantiopurity, avoids toxic cyanide reagents.

Limitations : Multi-step purification required for diastereomers.

Chiral Pool Synthesis from L-Aspartate

Azetidine-2-carboxylic acid analogs are synthesized from L-aspartate derivatives:

-

Allylation : α-tert-butyl β-methyl N-(9-phenylfluorenyl)aspartate undergoes regioselective allylation.

-

Ring Closure : Tosylation and intramolecular N-alkylation form the azetidine core.

-

Deprotection : Hydrogenation removes the PhF group, followed by Fmoc protection (Fmoc-Cl, NaHCO₃).

Key Data :

Racemic Synthesis and Chiral Resolution

Resolution via Diastereomeric Salt Formation

CN103467350A details a cost-effective resolution method for racemic 1-benzyl-azetidine-2-carboxylic acid:

-

Salt Formation : Racemic 1-benzyl-Aze-OH reacts with D-α-phenylethylamine in ethanol, yielding diastereomeric salts.

-

Crystallization : Cooling (−20°C) preferentially crystallizes the (S)-enantiomer salt (90% diastereomeric excess).

-

Debenzylation : Pd/C-catalyzed hydrogenolysis (2 MPa H₂, 35°C) removes the benzyl group, affording (S)-Aze-OH (81.9% yield, >99% HPLC purity).

Optimization :

-

Solvent: Ethanol improves salt solubility and crystallization kinetics.

-

Catalyst: 10% Pd/C achieves complete debenzylation in 20 hours.

Alternative Resolution Using N-Carbobenzoxy Derivatives

Racemic N-Cbz-azetidine-2-carboxylic acid is resolved using levothyroxine sodium hydrazide, followed by hydrogenolytic deprotection:

-

Cbz Protection : React racemic Aze-OH with chloroformic acid benzyl ester.

-

Hydrazide Resolution : Levothyroxine sodium hydrazide selectively binds the (S)-enantiomer.

-

Deprotection : Pd/C-mediated hydrogenolysis yields (S)-Aze-OH.

Yield : 70–75% after three recrystallizations.

Fmoc Protection Strategies

Direct Fmoc-Cl Acylation

(S)-Azetidine-2-carboxylic acid reacts with Fmoc-Cl under Schotten-Baumann conditions:

-

Base : NaHCO₃ (2 eq) in THF/H₂O (1:1).

-

Temperature : 0°C to room temperature, 4 hours.

-

Workup : Acidification (HCl) precipitates Fmoc-Aze-OH (85% yield).

Solid-Phase Synthesis Compatibility

Fmoc-Aze-OH is incorporated into resin-bound peptides using standard Fmoc/t-Bu protocols:

-

Coupling Reagents : HBTU/HOBt or COMU.

-

Loading Capacity : 0.6–0.8 mmol/g on Wang resin.

Comparative Analysis of Methods

| Method | Steps | Yield | ee (%) | Cost | Scalability |

|---|---|---|---|---|---|

| Malonic Ester | 5 | 48% | >99.9 | Moderate | Lab-scale |

| L-Aspartate Route | 6 | 35% | 99 | High | Pilot-scale |

| Racemic Resolution | 4 | 81.9% | >99 | Low | Industrial |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various functionalized azetidine derivatives, which can be further used in the synthesis of complex molecules.

Scientific Research Applications

Organic Synthesis

Fmoc-Azetidine-2-carboxylic acid is primarily utilized as a precursor in the synthesis of peptides and other biologically active molecules. The Fmoc group allows for selective protection of the amino group, facilitating the sequential addition of amino acids in peptide chains. This property is essential for constructing peptides with specific sequences and functionalities.

Biological Studies

The compound is employed in studying enzyme mechanisms and protein interactions. Its structural characteristics allow researchers to investigate how modifications to the azetidine ring influence biological activity and interaction with various enzymes.

Pharmaceutical Development

Fmoc-Azetidine-2-carboxylic acid serves as a precursor for synthesizing pharmaceutical compounds, especially those requiring chiral centers. Its unique properties make it suitable for developing drugs targeting specific biological pathways.

Mechanistic Studies

Research has shown that azetidine derivatives can affect tubulin dynamics, which is crucial for understanding cell division and cancer treatment mechanisms. Studies using confocal microscopy have demonstrated that these compounds can alter microtubule organization, indicating potential applications in cancer therapeutics.

Toxicology Studies

The compound has been linked to studies examining the toxicity of azetidine derivatives, particularly regarding their effects on oligodendrocytes in the central nervous system. Investigations into how these compounds can misincorporate into proteins have implications for understanding neurodegenerative diseases.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various azetidine derivatives on MCF-7 breast cancer cells. The results indicated a significant dose-dependent inhibition of cell growth with Fmoc-Azetidine-2-carboxylic acid showing an IC50 value of 25 nM.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Azetidine | 25 | MCF-7 |

| Control (CA-4) | 3.9 | MCF-7 |

| Other derivatives | Varies | Various |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which azetidine derivatives affect microtubule dynamics. Using confocal microscopy, researchers observed significant alterations in microtubule organization post-treatment with Fmoc-Azetidine, suggesting its potential role in destabilizing tubulin structures.

Mechanism of Action

The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the azetidine ring, preventing unwanted side reactions during the synthesis process. The protected amino group can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereoisomeric Variants

R-enantiomer :

- CAS 374791-02-3 shares the same molecular formula (C₁₉H₁₇NO₄) but differs in stereochemistry at the azetidine ring.

- Differences: PubChem ID: 7009114 (vs. none listed for the S-form) . Hazard Profile: Includes additional warnings for respiratory irritation (H335) and acute toxicity (H332) .

- Applications : Used in chiral resolution studies and asymmetric synthesis.

Other Stereoisomers :

Piperidine and Pyrrolidine Derivatives

a) Piperidine-Based Analogs

CAS 204318-02-5 : (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid.

- Applications: Used in SPPS for introducing rigid, cyclic constraints .

b) Pyrrolidine Derivatives

- CAS 1380336-01-5 : (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid.

- CAS 203866-21-1 : Difluorinated pyrrolidine analog.

Functional Group Modifications

a) Side-Chain Variations

CAS 180576-05-0 : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid.

- CAS 250384-77-1: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid. Structure: Features a six-carbon diacid chain, enabling crosslinking applications .

b) Oxo and Ester Derivatives

- CAS 281655-37-6 : (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid.

- CAS 2044710-58-7: Methyl ester variant with methoxy-4-oxobutanoic acid. Application: Ester groups improve cell permeability in prodrug designs .

Table 1: Comparative Data

Key Observations:

- Azetidine vs. Larger Rings : Azetidine’s four-membered ring imposes higher ring strain, increasing reactivity compared to five- or six-membered analogs .

- Safety : Piperazine derivatives (e.g., CAS 180576-05-0) pose combustion risks, while methyl esters (e.g., CAS 2044710-58-7) lack full toxicological data .

Research and Application Insights

- Peptide Synthesis : The target compound’s Fmoc group enables efficient deprotection under mild basic conditions, unlike tert-butoxycarbonyl (Boc) analogs requiring acidic conditions .

- Drug Design : Fluorinated pyrrolidines (e.g., CAS 203866-21-1) show promise in CNS drug development due to enhanced blood-brain barrier penetration .

- Limitations : Azetidine’s strain can lead to ring-opening reactions under harsh conditions, necessitating careful handling .

Biological Activity

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid, commonly referred to as Fmoc-Azetidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various research findings.

- IUPAC Name : (S)-N-FMOC-AZETIDINE-2-CARBOXYLIC ACID

- CAS Number : 136552-06-2

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.348 g/mol

- SMILES Notation : OC(=O)C1CCN1C(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2

Synthesis

The synthesis of this compound typically involves the protection of the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group. The method often used is the reaction of (S)-2-azetidine carboxylic acid with 9-fluorenylmethyl chloroformate in a suitable solvent such as dioxane, under controlled conditions to yield the desired product with high purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including Fmoc-Azetidine-2-carboxylic acid. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, one study reported that related azetidine compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent growth inhibition comparable to established chemotherapeutic agents .

Key Findings:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- Mechanism of Action : These compounds were shown to interact with tubulin, destabilizing its polymerization and leading to mitotic catastrophe in cancer cells. This was evidenced by flow cytometry and immunofluorescence studies that confirmed cell cycle arrest and apoptosis induction .

Other Biological Activities

Beyond anticancer effects, azetidine derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on Fmoc-Azetidine-2-carboxylic acid's efficacy against pathogens remain limited.

- Neuroprotective Effects : Preliminary research indicates that similar compounds may exhibit neuroprotective properties, potentially aiding in conditions like neurodegeneration.

Case Study 1: Antiproliferative Activity

In a controlled study evaluating various azetidine derivatives, Fmoc-Azetidine-2-carboxylic acid was included among compounds tested for their ability to inhibit cell growth in MCF-7 cells. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Fmoc-Azetidine | 25 | MCF-7 |

| CA-4 (control) | 3.9 | MCF-7 |

| Other derivatives | Varies | Various |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which azetidine derivatives affect tubulin dynamics. The study utilized confocal microscopy to visualize microtubule organization post-treatment with Fmoc-Azetidine, revealing significant alterations indicative of tubulin destabilization.

Q & A

Q. What are the key synthetic steps for preparing (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves:

Protection of the amino group : The azetidine-2-carboxylic acid backbone is protected using the fluorenylmethoxycarbonyl (Fmoc) group under basic conditions (e.g., NaHCO₃ in dioxane/water) to prevent unwanted side reactions .

Coupling reactions : The Fmoc-protected intermediate is activated using carbodiimide reagents (e.g., DCC or EDC) and coupled to other amino acid residues or functional groups in inert solvents like dichloromethane (DCM) .

Deprotection : The Fmoc group is selectively removed using piperidine in DMF to expose the amino group for further functionalization .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How does the Fmoc group enhance stability during peptide synthesis?

- Methodological Answer : The Fmoc group:

- Prevents undesired reactions : It blocks the amino group of azetidine-2-carboxylic acid, ensuring selective coupling at the carboxylate site .

- Facilitates mild deprotection : Unlike Boc (tert-butoxycarbonyl), Fmoc is base-labile (removed with piperidine), avoiding harsh acidic conditions that could degrade sensitive substrates .

- UV-active monitoring : The fluorenyl moiety allows for easy UV detection (λ = 301 nm) during chromatographic purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization in stereosensitive syntheses?

- Methodological Answer : Racemization risks arise during coupling or deprotection. Mitigation strategies include:

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce base-catalyzed epimerization .

- Optimized coupling agents : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance efficiency and reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while avoiding prolonged exposure to basic conditions .

- Validation : Confirm enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and purity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm or 301 nm) assesses purity and monitors deprotection kinetics .

- X-ray Crystallography : Resolves stereochemical configuration in crystalline derivatives .

Q. How should researchers reconcile contradictory safety data for this compound?

- Methodological Answer : Safety Data Sheets (SDS) often lack comprehensive toxicity profiles (e.g., missing ecotoxicity or chronic exposure data in ). To address gaps:

Cross-reference hazard classifications : Prioritize SDS with GHS-compliant data (e.g., H302 for oral toxicity in ).

Apply precautionary principles : Assume worst-case scenarios (e.g., treat as H315/H319 for skin/eye irritation) and use fume hoods, gloves, and eye protection .

Conduct in-house testing : Perform Ames tests or acute toxicity assays if the compound is used long-term .

Data Contradictions and Resolution

Q. Why do yields vary across synthetic protocols for this compound?

- Analysis and Resolution : Discrepancies arise from:

- Solvent purity : Trace water in DMF or THF can hydrolyze the Fmoc group prematurely. Use molecular sieves or anhydrous solvents .

- Coupling agent efficiency : Replace DCC with more reactive agents like HATU for sterically hindered substrates .

- Temperature control : Automated peptide synthesizers () improve reproducibility vs. manual batch methods.

Application-Focused Questions

Q. How is this compound used in peptide-based drug discovery?

- Methodological Answer :

- Constrained peptide design : The azetidine ring imposes conformational rigidity, enhancing target binding specificity .

- Linker synthesis : The carboxylic acid moiety facilitates conjugation to resins or fluorescent tags via EDC/NHS chemistry .

- Case Study : Derivatives of this compound show potential as protease inhibitors due to their ability to mimic transition-state geometries .

Stability and Storage

Q. What storage conditions maximize the compound’s shelf life?

- Methodological Answer :

- Temperature : Store at –20°C in sealed containers to prevent moisture absorption or thermal degradation .

- Light sensitivity : Protect from UV light by using amber vials or aluminum foil wrapping .

- Solvent compatibility : For solutions, use anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Key Differentiator | Application |

|---|---|---|---|

| (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid | 374791-02-3 | R-configuration at azetidine | Chiral catalyst in asymmetric synthesis |

| (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid | 86069-86-5 | 5-membered ring (vs. 4-membered azetidine) | Enhanced metabolic stability in peptides |

| Fmoc-L-aspartic acid | 119062-05-4 | Free carboxylic acid side chain | pH-sensitive drug delivery systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.